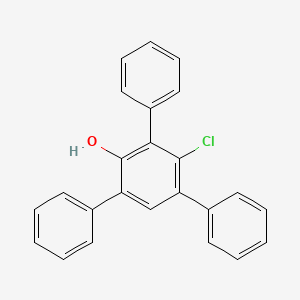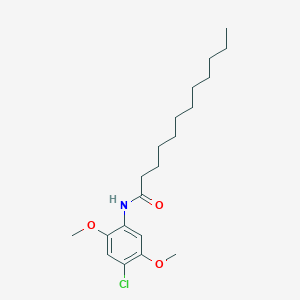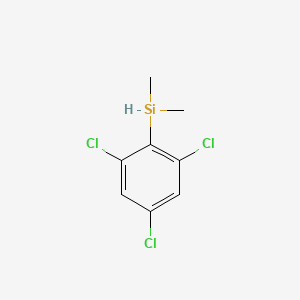![molecular formula C18H20N2OS B11952751 N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea typically involves the reaction of 3-phenylpropionyl chloride with 2,3-xylyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Possible use in drug development due to its unique structure.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(3-phenylpropionyl)-3-(2,4-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,5-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,6-xylyl)-2-thiourea
Uniqueness
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is unique due to the specific positioning of the xylyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2OS/c1-13-7-6-10-16(14(13)2)19-18(22)20-17(21)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22) |
InChIキー |
DTALVJDYKHSJNI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)CCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



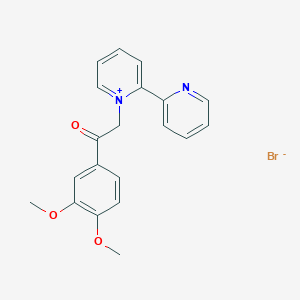


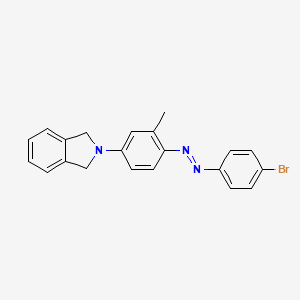

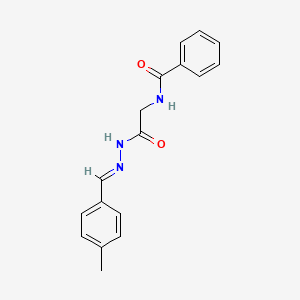

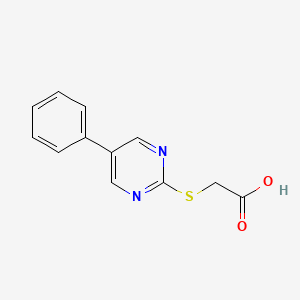
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
